
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H23FN2O3 and its molecular weight is 370.424. The purity is usually 95%.
BenchChem offers high-quality (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photochemical Reactions in Methanol
Research has investigated the photochemical reactions of 6-membered ring monoazaaromatic compounds, such as quinolines, in methanol and other solvents. These compounds convert to semiquinone radicals upon irradiation, with the reactions occurring through different mechanisms depending on the solvent and conditions. This provides insights into the chemical behavior and potential applications of compounds with similar structures in photochemical processes, which could extend to (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone (Castellano, Catteau, & Lablache-Combier, 1975).
HPLC-Fluorescence in Pharmaceuticals
The use of fluorogenic labeling reagents in pre-column derivatization for HPLC-fluorescence determination of amino acids in pharmaceuticals has been explored. This technique, involving different labeling reagents and conditions, underscores the importance of understanding and utilizing specific chemical compounds for enhancing the detection and analysis of pharmaceutical ingredients (Gatti, Gioia, Andreatta, & Pentassuglia, 2004).
Methanol Dehydrogenase Enzyme Studies
The detailed active site configuration of methanol dehydrogenase, an enzyme that plays a crucial role in the oxidation of methanol, has been determined. Understanding the enzyme's structure and the role of its cofactors like pyrroloquinoline quinone (PQQ) could offer insights into how similar compounds might interact with or influence enzymatic activities (Xia, He, Dai, White, Boyd, & Mathews, 1999).
Chemical Synthesis and Structure Analysis
Studies on the synthesis and structural analysis of chemical compounds, including boric acid ester intermediates with benzene rings, demonstrate the intricate processes involved in creating and understanding complex molecules. This research highlights the importance of structural confirmation through various spectroscopic methods and theoretical calculations, providing a foundation for the synthesis and analysis of even more complex compounds like (6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone (Huang et al., 2021).
Enzymatic Reaction Mechanisms
Investigations into the enzymatic reactions involving methanol dehydrogenase and the influence of its prosthetic group, PQQ, on the enzyme's activity and configuration, shed light on the complex interplay between chemical compounds and biological systems. Such studies could inform the development of biomimetic catalysts or therapeutic agents that mimic or influence these natural processes (Li, Gan, Mathews, & Xia, 2011).
特性
IUPAC Name |
(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[6-(oxan-4-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14-2-3-15-12-17(22)5-6-19(15)24(14)21(25)16-4-7-20(23-13-16)27-18-8-10-26-11-9-18/h4-7,12-14,18H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRRSWVHXQVBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C3=CN=C(C=C3)OC4CCOCC4)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)(6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

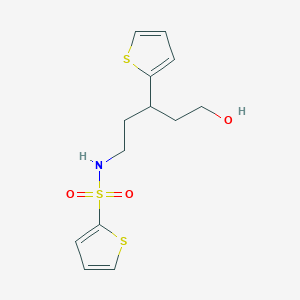
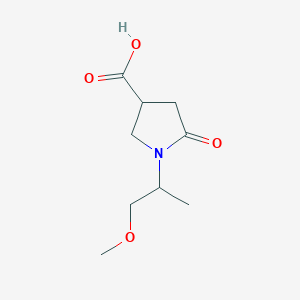
![3-[Methyl(2,2,2-trifluoroethyl)amino]propanoic acid;hydrochloride](/img/structure/B2725481.png)
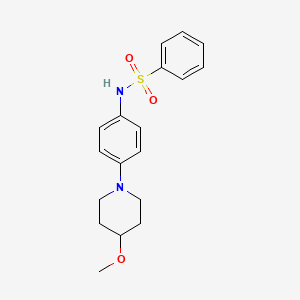
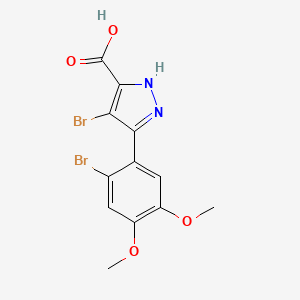
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2725486.png)
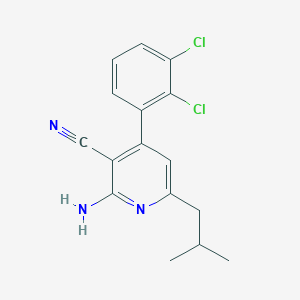
![N-(2,6-difluorobenzyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2725489.png)
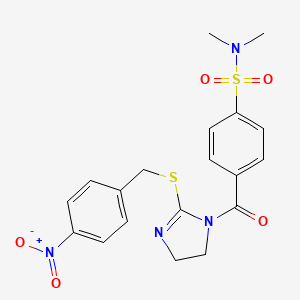

![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2725495.png)
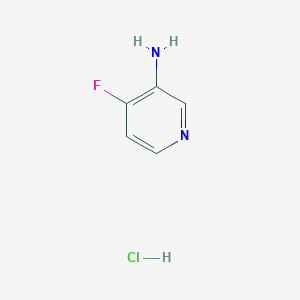

![[4-(Oxan-4-yloxy)pyridin-2-yl]methanamine](/img/structure/B2725501.png)